molecular formula C12H15NO3 B14840583 5-Cyclopropoxy-6-isopropylnicotinic acid

5-Cyclopropoxy-6-isopropylnicotinic acid

Katalognummer: B14840583
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: WZVGDBHBYUBPDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-6-isopropylnicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group and an isopropyl group attached to a nicotinic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropylnicotinic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-6-isopropylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted nicotinic acid derivatives .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-isopropylnicotinic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Cyclopropoxy-6-isopropylnicotinic acid include other nicotinic acid derivatives with different substituents, such as:

  • 5-Cyclopropoxy-6-isopropoxypicolinic acid
  • 5-Cyclopropoxy-6-methylpyridine-3-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of cyclopropoxy and isopropyl groups attached to the nicotinic acid core. This structural feature imparts distinctive chemical properties and reactivity, making it valuable for specific scientific research applications .

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

5-cyclopropyloxy-6-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-7(2)11-10(16-9-3-4-9)5-8(6-13-11)12(14)15/h5-7,9H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

WZVGDBHBYUBPDM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=N1)C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.